molecular formula C7H12O2 B14628177 (3R)-3-Propyloxolan-2-one CAS No. 55232-22-9

(3R)-3-Propyloxolan-2-one

Cat. No.: B14628177
CAS No.: 55232-22-9
M. Wt: 128.17 g/mol
InChI Key: GJWLOODNSXOUKV-ZCFIWIBFSA-N
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Description

(3R)-3-Propyloxolan-2-one is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by a propyl group attached to the third carbon of the oxolane ring. It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (3R) designation indicates the specific configuration of the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Propyloxolan-2-one can be achieved through various methods. One common approach involves the cyclization of a suitable precursor, such as a 3-hydroxypropyl derivative, under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the cyclization process and achieve the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Propyloxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxolane ring to a more saturated structure.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atom in the oxolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(3R)-3-Propyloxolan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3R)-3-Propyloxolan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral center plays a crucial role in determining its binding affinity and specificity. The pathways involved may include enzyme-catalyzed transformations and receptor-mediated signaling processes.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Propyloxolan-2-one: The enantiomer of (3R)-3-Propyloxolan-2-one, which has the opposite configuration at the chiral center.

    3-Methyloxolan-2-one: A similar compound with a methyl group instead of a propyl group.

    3-Ethyloxolan-2-one: A compound with an ethyl group in place of the propyl group.

Uniqueness

This compound is unique due to its specific chiral configuration, which can significantly influence its chemical reactivity and biological activity. The presence of the propyl group also imparts distinct physical and chemical properties compared to its analogs.

Properties

CAS No.

55232-22-9

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(3R)-3-propyloxolan-2-one

InChI

InChI=1S/C7H12O2/c1-2-3-6-4-5-9-7(6)8/h6H,2-5H2,1H3/t6-/m1/s1

InChI Key

GJWLOODNSXOUKV-ZCFIWIBFSA-N

Isomeric SMILES

CCC[C@@H]1CCOC1=O

Canonical SMILES

CCCC1CCOC1=O

Origin of Product

United States

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